An In-depth Technical Guide to 16-Oxocafestol: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to 16-Oxocafestol: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocafestol is a synthetic derivative of cafestol (B1668206), a naturally occurring diterpene found in coffee beans. Like its parent compound, 16-Oxocafestol is of interest to the scientific community for its potential to induce phase II detoxifying enzymes, suggesting applications in chemoprevention and as an antioxidant. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 16-Oxocafestol, with a focus on its role as an inducer of Glutathione (B108866) S-transferase (GST).
Chemical Structure and Properties
16-Oxocafestol is characterized by the oxidation of the primary alcohol at the C-16 position of cafestol to a ketone. This modification of the glycol function is a key feature that influences its biological activity.
Chemical Identity:
| Property | Value | Source |
| IUPAC Name | 12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-17-one | PubChem |
| Molecular Formula | C₁₉H₂₄O₂ | PubChem |
| Molecular Weight | 284.39 g/mol | PubChem |
| CAS Number | 108664-98-8 | LKT Labs |
Synthesis of 16-Oxocafestol
16-Oxocafestol is synthesized from its parent compound, cafestol. The primary transformation involves the selective oxidation of the primary alcohol at the C-16 position.
Experimental Protocol: Synthesis of 16-Oxocafestol from Cafestol
The following is a representative protocol for the oxidation of a primary alcohol to a ketone, based on standard organic synthesis methodologies, as would be expected for the preparation of 16-Oxocafestol.
Materials:
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Cafestol
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Dichloromethane (B109758) (DCM), anhydrous
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Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
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Ethyl acetate (B1210297)
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Hexanes
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Anhydrous sodium sulfate
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Standard laboratory glassware for organic synthesis
Procedure:
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Dissolution: Dissolve cafestol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the cafestol.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material (cafestol) is no longer visible by TLC.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
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Extraction and Drying: Combine the organic filtrates and wash sequentially with 5% aqueous sodium hydroxide, 1 M aqueous hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 16-Oxocafestol.
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Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
The primary reported biological activity of 16-Oxocafestol is the induction of Glutathione S-transferase (GST), a key phase II detoxification enzyme.[1] This activity is a strong indicator of potential chemopreventive properties. Derivatives of cafestol with modifications to the glycol function, such as 16-Oxocafestol, have been shown to retain much of the inducing properties of the parent compound.[1]
Signaling Pathway: Nrf2-Mediated Induction of Phase II Enzymes
While direct studies on 16-Oxocafestol's mechanism are limited, the activity of its parent compound, cafestol, is known to be mediated through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][4][5] It is highly probable that 16-Oxocafestol follows a similar mechanism.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, such as diterpenes, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II enzymes, such as GST, leading to their increased expression.
References
- 1. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cafestol Activates Nuclear Factor Erythroid-2 Related Factor 2 and Inhibits Urotensin II-Induced Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties [mdpi.com]
- 5. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
